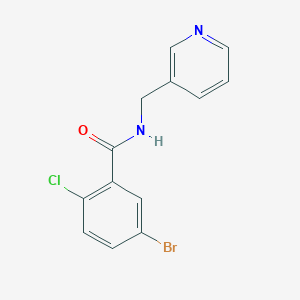

5-bromo-2-chloro-N-(pyridin-3-ylmethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2O/c14-10-3-4-12(15)11(6-10)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAAILJIWQMHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification of 5 Bromo 2 Chloro N Pyridin 3 Ylmethyl Benzamide

Strategic Retrosynthesis and Total Synthesis Approaches for 5-bromo-2-chloro-N-(pyridin-3-ylmethyl)benzamide

Amide Bond Formation Techniques and Optimization

The formation of the amide bond is the crucial step in the synthesis of this compound. This transformation is one of the most frequently performed reactions in medicinal chemistry. hepatochem.com A variety of methods exist, ranging from the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, to the use of specialized coupling reagents that facilitate the reaction under milder conditions. hepatochem.comresearchgate.net

Acyl Chloride Method: A traditional and robust method involves converting 5-bromo-2-chlorobenzoic acid into its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 5-bromo-2-chloro-benzoyl chloride is then reacted with pyridin-3-ylmethanamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. nanobioletters.com

Coupling Reagent-Mediated Methods: To avoid the often harsh conditions of acyl chloride formation, a vast array of coupling reagents has been developed. hepatochem.com These reagents activate the carboxylic acid in situ, allowing it to react directly with the amine. Common classes of coupling reagents include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. researchgate.netnih.gov These reactions are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency, increase reaction rates, and suppress side reactions, particularly racemization in chiral substrates. hepatochem.comnih.gov

Phosphonium (B103445) Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues are highly effective. More recently, methods involving the in-situ generation of phosphonium salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide have been developed, offering a convenient approach to amide synthesis. nih.gov

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly efficient and are frequently employed in both solution-phase and solid-phase synthesis due to their high reactivity and the formation of water-soluble byproducts. researchgate.netwalisongo.ac.id

The choice of coupling agent and reaction conditions is critical for achieving high yields, especially when dealing with electronically deficient amines or sterically hindered substrates. nih.gov

| Reagent Class | Examples | Common Additives | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | Cost-effective, widely available. | DCC can form insoluble urea (B33335) byproduct, potential for racemization without additives. hepatochem.comresearchgate.net |

| Phosphonium Salts | BOP, PyBOP | - | High reactivity, low racemization. | Can be toxic, stoichiometric phosphine (B1218219) oxide byproduct. nih.gov |

| Aminium/Uronium Salts | HATU, HBTU | DIPEA, Collidine | Very high efficiency, fast reaction times, suitable for difficult couplings. researchgate.netwalisongo.ac.id | Higher cost, potential allergenicity. walisongo.ac.id |

Halogenation and Cross-Coupling Strategies for Substituted Benzamides

Once the this compound scaffold is assembled, the halogen atoms, particularly the bromine at the 5-position, serve as versatile handles for further chemical diversification through cross-coupling reactions. nih.gov These reactions, typically catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon or carbon-heteroatom bonds. youtube.com

Common cross-coupling strategies that could be employed include:

Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid or ester to introduce a new aromatic ring system. nih.govyoutube.com

Buchwald-Hartwig Amination: Reaction with an amine to introduce a new nitrogen-based substituent. youtube.comresearchgate.net

Negishi Coupling: Reaction with an organozinc reagent, which offers a powerful method for C-C bond formation. youtube.comresearchgate.net

Stille Coupling: Reaction with an organotin reagent, known for its tolerance of a wide range of functional groups. youtube.com

These methods enable the generation of a diverse library of analogues from a common intermediate, which is a powerful strategy in medicinal chemistry. The site-selectivity of these reactions can often be controlled by carefully choosing the catalyst, ligands, and reaction conditions, especially in polyhalogenated systems. escholarship.org

Introduction of the Pyridinylmethyl Moiety

The pyridinylmethyl moiety is introduced via the amine component, pyridin-3-ylmethanamine. This reagent is commercially available, but can also be synthesized through various standard organic chemistry methods, such as the reduction of 3-cyanopyridine (B1664610) or the amination of 3-(chloromethyl)pyridine. The pyridine (B92270) ring is a common structural motif in pharmaceuticals, and its inclusion can significantly influence the pharmacological properties of a molecule. researchgate.netnih.gov The coupling reaction itself, as detailed in section 2.1.1, involves the nucleophilic attack of the primary amine of pyridin-3-ylmethanamine on the activated carboxylic acid derivative of 5-bromo-2-chlorobenzoic acid.

Development of Novel Synthetic Pathways and Methodologies for Related Benzamide (B126) Derivatives

Research into the synthesis of benzamides is ongoing, with new methodologies continually being developed to improve efficiency, substrate scope, and environmental friendliness. acs.org For instance, nickel-mediated decarbonylative coupling of phthalimides with aryl boronic acids provides a novel route to ortho-substituted benzamides. nih.gov Other studies have focused on developing domino reactions that allow for the construction of complex heterocyclic systems fused to a benzamide core in a single pot, offering a streamlined approach to complex molecules. researchgate.net The development of catalytic methods that avoid the use of stoichiometric activating agents is also a major area of interest, with reagents like trimethylaluminum (B3029685) and various boronic acids showing promise in direct amide formation. researchgate.net These advanced methodologies could potentially be adapted for the synthesis of this compound or its analogues. mdpi.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

Achieving a high yield and purity of the final product requires careful optimization of the reaction conditions for the amide coupling step. scielo.br Key parameters that are typically varied include the choice of solvent, the type and amount of coupling reagent and additives, the reaction temperature, and the reaction time. nih.govwalisongo.ac.id

For the coupling of 5-bromo-2-chlorobenzoic acid and pyridin-3-ylmethanamine, a systematic optimization process would investigate:

Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. researchgate.netnih.gov The choice of solvent can affect the solubility of reagents and the reaction rate.

Coupling Reagent Stoichiometry: While a 1:1 ratio of acid to amine is theoretical, an excess of one reagent may be used. The amount of coupling reagent is typically between 1.0 and 1.5 equivalents. nih.gov

Base: The choice and amount of base (e.g., DIPEA, triethylamine) are crucial for neutralizing acidic byproducts and can significantly impact the reaction's success.

Temperature: Most amide couplings are run at room temperature, but gentle heating or cooling may be required for sluggish or highly exothermic reactions, respectively. rsc.org

| Parameter | Condition A | Condition B | Condition C | Rationale for Variation |

|---|---|---|---|---|

| Coupling Reagent | EDC/HOBt | HATU | SOCl₂ | To compare a carbodiimide, a uronium salt, and an acyl chloride route. researchgate.net |

| Solvent | DMF | DCM | DCM | To assess the effect of solvent polarity. nih.gov |

| Base | DIPEA (2.5 eq) | DIPEA (2.5 eq) | Et₃N (2.0 eq) | To evaluate different non-nucleophilic bases. |

| Temperature | 25°C | 25°C | 0°C to 25°C | To control reactivity, especially for the acyl chloride method. rsc.org |

| Reaction Time | 12 h | 4 h | 3 h | To find the minimum time for complete conversion. |

Principles of Green Chemistry in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. rsc.org Key considerations include:

Atom Economy: The ideal synthesis maximizes the incorporation of all materials used in the process into the final product. Direct catalytic amidation methods are superior to routes using stoichiometric coupling reagents, which generate significant byproduct waste. walisongo.ac.id For example, a boric acid-catalyzed condensation of a carboxylic acid and an amine generates only water as a byproduct, resulting in a very high atom economy. walisongo.ac.id

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane or DMF with greener alternatives such as acetonitrile, or even water-based systems where possible, is a primary goal. scielo.brrsc.org Solvent-free reaction conditions represent an ideal but often challenging objective. rsc.org

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric ones. Developing catalytic methods for direct amide bond formation is a key area of green chemistry research. walisongo.ac.id

Waste Reduction: The choice of synthetic route directly impacts waste generation. For example, the urea byproduct from DCC can be difficult to remove, whereas the byproducts from HATU are water-soluble, simplifying workup and reducing solvent use for purification. walisongo.ac.id Similarly, the synthesis of the 5-bromo-2-chlorobenzoic acid precursor can be optimized to use recoverable and reusable solvents and catalysts. scribd.com

By carefully selecting reagents, solvents, and reaction pathways, the synthesis of this compound can be made more sustainable and environmentally responsible.

Design and Synthesis of Chemo-Diversified Analogs of this compound for Structure-Activity Relationship (SAR) Studies

Although specific examples for the target compound are not documented, a hypothetical SAR study would involve the synthesis of analogs with modifications at key positions. The general synthetic route to this compound itself would likely involve the coupling of 5-bromo-2-chlorobenzoic acid with 3-(aminomethyl)pyridine. Chemo-diversification would then introduce variations in all three components of the molecule: the benzoyl moiety, the amide linker, and the pyridine ring.

Table 1: Potential Sites for Chemo-Diversification of this compound

| Molecular Region | Potential Modifications | Rationale for Modification |

| 5-bromo-2-chlorobenzoyl Moiety | - Replacement of bromine with other halogens (F, Cl, I).- Introduction of alkyl, alkoxy, or nitro groups.- Positional isomerization of substituents. | To probe the influence of electronic and steric effects on target binding. |

| Amide Linker | - N-methylation.- Replacement with bioisosteres (e.g., thioamide, reversed amide). | To alter hydrogen bonding capacity and conformational rigidity. |

| Pyridin-3-ylmethyl Moiety | - Isomeric substitution (e.g., pyridin-2-ylmethyl, pyridin-4-ylmethyl).- Introduction of substituents on the pyridine ring.- Replacement with other heterocyclic or aromatic rings. | To explore alternative interactions with the target protein and modify physicochemical properties. |

The synthesis of these analogs would employ standard organic chemistry reactions. For instance, variations in the benzoyl moiety would start from differently substituted benzoic acids. Modifications of the pyridine portion would involve coupling the parent acid with a diverse range of substituted pyridin-3-ylmethanamines or other heterocyclic methanamines.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of this compound

This table is for illustrative purposes only, as no specific experimental data has been found in the literature.

| Compound ID | R1 (Position 5) | R2 (Position 2) | Amine Moiety | Biological Activity (IC₅₀, µM) |

| Parent | Br | Cl | Pyridin-3-ylmethyl | Hypothetical Value |

| Analog 1 | Cl | Cl | Pyridin-3-ylmethyl | - |

| Analog 2 | H | Cl | Pyridin-3-ylmethyl | - |

| Analog 3 | Br | H | Pyridin-3-ylmethyl | - |

| Analog 4 | Br | Cl | Pyridin-2-ylmethyl | - |

| Analog 5 | Br | Cl | Pyridin-4-ylmethyl | - |

| Analog 6 | Br | Cl | Benzyl | - |

Without experimental data, any discussion of detailed research findings on the SAR of this compound analogs would be speculative. The successful execution of such a study would be contingent on the identification of a specific biological target and the development of a corresponding bioassay to evaluate the synthesized compounds. The data from such assays would then be used to build a quantitative understanding of the structural requirements for activity.

Advanced Structural Characterization and Conformational Analysis of 5 Bromo 2 Chloro N Pyridin 3 Ylmethyl Benzamide

Spectroscopic Elucidation of Molecular Structure and Purity

Spectroscopic methods are fundamental in confirming the chemical identity and assessing the purity of 5-bromo-2-chloro-N-(pyridin-3-ylmethyl)benzamide. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy provide complementary information to build a complete structural profile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to each unique nucleus in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzamide (B126) and pyridine (B92270) rings, as well as the methylene (B1212753) bridge. The protons on the substituted benzene (B151609) ring will appear as a complex multiplet system due to their specific substitution pattern. The proton ortho to the bromine (C6-H) would likely appear as a doublet, the proton between the bromine and chlorine substituents (C4-H) as a doublet of doublets, and the proton ortho to the carbonyl group (C3-H) as a doublet. The pyridine ring protons would also exhibit characteristic shifts and coupling patterns. The methylene protons (-CH₂-) connecting the nitrogen to the pyridine ring are expected to appear as a doublet due to coupling with the adjacent amide proton (N-H), which itself would likely be a broad triplet.

The ¹³C NMR spectrum will show distinct resonances for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the amide will have a characteristic downfield shift. The carbons bonded to electronegative atoms like chlorine and bromine will also have their chemical shifts influenced accordingly. The presence of the ortho-chloro substituent on the benzamide ring can induce hindered rotation around the Ar-CO bond, which may be slow on the NMR timescale, potentially leading to the appearance of diastereotopic signals if a chiral center were present or in a chiral solvent. acs.org For many tertiary aromatic amides with appropriate substitution, this hindered rotation can lead to axial chirality, a phenomenon known as atropisomerism. nih.gov While the target compound is a secondary amide, the principle of hindered rotation due to ortho-substituents remains a key consideration in analyzing its NMR spectra. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide (N-H) | 8.5 - 9.5 | Broad Triplet |

| Pyridine (C2'-H) | ~8.6 | Singlet/Doublet |

| Pyridine (C6'-H) | ~8.5 | Doublet |

| Benzamide (C3-H) | ~7.8 | Doublet |

| Pyridine (C4'-H) | ~7.7 | Doublet of Doublets |

| Benzamide (C4-H) | ~7.6 | Doublet of Doublets |

| Benzamide (C6-H) | ~7.4 | Doublet |

| Pyridine (C5'-H) | ~7.3 | Multiplet |

| Methylene (-CH₂-) | ~4.6 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 168 |

| Benzamide (C1) | 135 - 138 |

| Benzamide (C2) | 132 - 134 |

| Benzamide (C3) | 130 - 132 |

| Benzamide (C4) | 128 - 130 |

| Benzamide (C6) | 125 - 127 |

| Benzamide (C5) | 118 - 120 |

| Pyridine (C2') | 148 - 150 |

| Pyridine (C6') | 147 - 149 |

| Pyridine (C4') | 135 - 137 |

| Pyridine (C3') | 133 - 135 |

| Pyridine (C5') | 123 - 125 |

| Methylene (-CH₂-) | 40 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₃H₁₀BrClN₂O), the calculated monoisotopic mass is approximately 323.97 g/mol . High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby verifying the molecular formula.

The fragmentation pattern in electron impact (EI) or tandem mass spectrometry (MS/MS) provides valuable structural clues. A characteristic fragmentation pathway for benzamides involves the cleavage of the amide bond. researchgate.net The molecular ion peak [M]⁺ would be observed, with its characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Key fragmentation steps would likely include:

Alpha-cleavage at the C-N bond, leading to the formation of a stable 5-bromo-2-chlorobenzoyl cation (m/z 218/220/222). This is often a prominent peak in the spectrum of benzamides. researchgate.net

Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) to yield the 5-bromo-2-chlorophenyl cation (m/z 190/192/194). researchgate.net

Cleavage on the other side of the amide nitrogen, resulting in the formation of the pyridin-3-ylmethyl cation (m/z 92).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR and Raman spectra of this compound would display several key absorption bands confirming its structure.

Amide Group: The most prominent bands would be the N-H stretch, typically appearing around 3300 cm⁻¹, and the strong C=O stretch (Amide I band) between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, is expected around 1550 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the aromatic protons are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene and pyridine rings would appear in the 1400-1600 cm⁻¹ region.

Methylene Group: C-H stretching vibrations of the -CH₂- group would be found in the 2850-2960 cm⁻¹ range.

Halogen Substituents: The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region of the spectrum, at lower frequencies (below 800 cm⁻¹).

Table 3: Predicted Key Vibrational Frequencies for this compound This table is generated based on typical vibrational frequencies for the respective functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amide N-H | Stretch | 3250 - 3350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methylene C-H | Stretch | 2850 - 2960 |

| Amide C=O (Amide I) | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Amide N-H bend (Amide II) | Bend | 1510 - 1570 |

| C-N | Stretch | 1200 - 1350 |

| C-Cl | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the title compound is not publicly available, analysis of related structures, such as N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide, reveals insights into potential crystal packing. researchgate.net

In the solid state, the molecule's conformation would be determined. The amide group is expected to be planar and likely adopts a trans conformation, which is generally more stable. Intermolecular hydrogen bonds between the amide N-H donor and a suitable acceptor (like the amide carbonyl oxygen or the pyridine nitrogen of an adjacent molecule) would be a dominant feature of the crystal packing, often forming chains or sheets. nih.gov The crystal packing would also be influenced by weaker interactions such as π–π stacking between the aromatic rings and halogen bonding involving the bromine and chlorine atoms.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is also a possibility. By selecting appropriate co-crystal formers that can establish strong hydrogen bonds or other non-covalent interactions with the benzamide, novel solid forms with different physical properties could be engineered.

Conformational Preferences and Dynamic Behavior of this compound in Solution and in Silico

The rotation around the C(aryl)-C(carbonyl) bond is particularly significant. The presence of the ortho-chloro substituent creates steric hindrance, which can restrict this rotation. acs.org This restricted rotation is a key feature of atropisomerism. nih.gov

In silico studies, using methods like Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of such molecules. tandfonline.commdpi.com These computational approaches can calculate the relative energies of different conformers, predict the lowest energy (most stable) conformation, and estimate the energy barriers for rotation around key bonds. Such studies on related benzamide derivatives have been used to understand their binding conformations in biological targets and to predict their physicochemical properties. mdpi.comnih.gov Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule in a solution environment, showing how it flexes and transitions between different conformational states over time. tandfonline.com

Stereochemical Considerations and Chiral Resolution Strategies for Benzamide Analogues

The ortho-substituent (chlorine) on the benzamide ring introduces the possibility of atropisomerism, a form of axial chirality arising from hindered rotation about a single bond. nih.govnih.gov If the energy barrier to rotation around the C(aryl)-C(carbonyl) bond is sufficiently high, the molecule can exist as a pair of stable, non-superimposable enantiomers. The stability of these atropisomers depends on the size of the ortho-substituent and other structural features; they are often classified based on their half-life of racemization. acs.org

Since this compound is potentially chiral due to atropisomerism, strategies for the resolution of its enantiomers are relevant. For benzamide analogues, several chiral resolution strategies exist:

Diastereomeric Salt Formation: This classical method involves reacting the racemic benzamide (if it contains an acidic or basic site) with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers.

Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemate, allowing for the separation of the unreacted, enriched enantiomer from the product. acs.org

Dynamic Kinetic Resolution (DKR): This is a more advanced and efficient strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. acs.orgprinceton.edu DKR has been successfully applied to atropisomeric amides, demonstrating its utility for this class of compounds. acs.orgnih.gov

The enantioselective synthesis of atropisomeric benzamides is also an active area of research, aiming to produce a single enantiomer directly without the need for resolution. nih.gov

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 2 Chloro N Pyridin 3 Ylmethyl Benzamide

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Without published research, any attempt to generate the detailed findings, data tables, and analyses requested would be speculative and would not meet the standards of scientific accuracy.

Quantitative Structure-Activity Relationship (QSAR) Model Development for 5-bromo-2-chloro-N-(pyridin-3-ylmethyl)benzamide Derivatives

A comprehensive search of scientific literature and chemical databases indicates that, to date, no specific Quantitative Structure-Activity Relationship (QSAR) models have been developed and published for a series of derivatives of this compound. QSAR models are typically constructed for a congeneric series of compounds to correlate variations in their structural features with changes in a measured biological activity. The absence of such models for derivatives of this specific benzamide (B126) suggests a potential area for future research, which could be valuable in guiding the synthesis of new analogues with potentially enhanced or more specific biological activities. The development of a QSAR model would require the synthesis and biological evaluation of a diverse set of derivatives, from which molecular descriptors could be calculated and correlated with their activity.

In Silico Prediction of Physico-Chemical Properties Relevant to Biological Research (e.g., lipophilicity, topological polar surface area)

In the absence of experimental data, computational methods provide a valuable means of predicting the physico-chemical properties of a molecule such as this compound. These predicted properties are crucial in early-stage drug discovery and chemical biology research, as they can offer insights into a compound's likely pharmacokinetic and pharmacodynamic behavior. Key properties such as lipophilicity and topological polar surface area (TPSA) are strong determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's preference for a non-polar environment over a polar one. It is a critical factor influencing the ability of a molecule to cross biological membranes, including the intestinal wall and the blood-brain barrier. A moderate logP is often sought in drug design to ensure adequate solubility in both aqueous and lipid environments.

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. Generally, molecules with a lower TPSA are more likely to be orally bioavailable and to penetrate the central nervous system.

The predicted physico-chemical properties for this compound are summarized in the interactive data table below. These values have been calculated using computational algorithms that rely on the structure of the molecule.

Interactive Data Table: Predicted Physico-Chemical Properties of this compound

| Property | Predicted Value | Significance in Biological Research |

| Lipophilicity (logP) | 3.65 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This value is within the range typically associated with orally absorbed drugs. |

| Topological Polar Surface Area (TPSA) | 41.58 Ų | This value suggests good potential for oral bioavailability and membrane permeability. It is below the common threshold of 140 Ų used to predict cell permeability. |

| Molecular Weight | 327.60 g/mol | Falls within the range preferred for small molecule drugs, adhering to Lipinski's Rule of Five. |

| Hydrogen Bond Donors | 1 | The single NH group can act as a hydrogen bond donor, which is an important interaction in receptor binding. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the two nitrogen atoms can act as hydrogen bond acceptors, contributing to interactions with biological targets. |

| Rotatable Bonds | 3 | A low number of rotatable bonds suggests a relatively rigid conformation, which can be favorable for binding to a specific target. |

These in silico predictions provide a foundational understanding of the drug-like properties of this compound. While these computational estimations are valuable for guiding initial research, they should ideally be confirmed through experimental validation. The predicted moderate lipophilicity and favorable TPSA suggest that this compound possesses a physico-chemical profile that is conducive to biological activity.

Investigation of Biological Targets and Molecular Mechanisms of Action for 5 Bromo 2 Chloro N Pyridin 3 Ylmethyl Benzamide

Enzyme Inhibition/Activation Studies and Kinetic Characterization

No research articles or experimental data were identified that specifically investigate the effects of 5-bromo-2-chloro-N-(pyridin-3-ylmethyl)benzamide on enzyme activity. While the broader class of benzamide (B126) derivatives has been explored for enzyme inhibition, with some showing activity against enzymes like α-glucosidase and α-amylase, these findings cannot be directly attributed to the specific compound .

Specificity and Selectivity Profiling against Enzyme Panels

There is no available information on the screening of this compound against panels of enzymes to determine its specificity and selectivity profile.

Mechanistic Insights into Enzyme-Inhibitor Interactions

Due to the absence of enzyme inhibition data, there are no studies describing the kinetic mechanisms or molecular interactions between this compound and any enzyme targets.

Receptor Binding and Modulation Assays

No studies were found that reported on the receptor binding affinity or modulatory effects of this compound. The benzamide scaffold is present in molecules known to interact with various receptors, including serotonin (B10506) and dopamine (B1211576) receptors, but specific data for this compound is not available.

Radioligand Displacement and Competitive Binding Studies

There is no published data from radioligand displacement or competitive binding assays to determine the binding affinity (e.g., Kᵢ, IC₅₀) of this compound for any specific receptors.

Allosteric Regulation and Orthosteric Site Interactions

Information regarding the potential for this compound to act as an allosteric or orthosteric modulator of any receptor is not available in the current scientific literature.

Cellular Pathway Modulation at the Molecular and Biochemical Level

No research was identified that has investigated the effects of this compound on cellular signaling pathways at a molecular or biochemical level.

Analysis of Downstream Signaling Events

Substituted benzamides are a well-established class of compounds known to interact with various biological targets, most notably dopamine receptors. nih.gov The specific substitution pattern on the benzamide ring, as seen in this compound, can significantly influence receptor affinity and selectivity, thereby dictating the downstream signaling cascades that are modulated.

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. The D2-like dopamine receptors, a common target for benzamides, are typically coupled to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is a key enzyme that phosphorylates a multitude of downstream protein targets, and its inhibition can therefore have widespread effects on cellular function.

One of the key downstream effectors of the dopamine signaling pathway is the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation state of DARPP-32, which is controlled by PKA, determines its activity as an inhibitor of protein phosphatase 1 (PP1). By inhibiting PKA, D2-like receptor agonists can lead to a dephosphorylation of DARPP-32, thereby relieving the inhibition of PP1. PP1 can then dephosphorylate various substrates, including ion channels and transcription factors, leading to changes in neuronal excitability and gene expression.

Furthermore, dopamine receptor signaling can cross-talk with other signaling pathways. For instance, the modulation of PKA activity can influence the signaling of glutamate (B1630785) receptors, which are critical for synaptic plasticity, learning, and memory. PKA can phosphorylate subunits of both AMPA and NMDA receptors, thereby altering their function. Consequently, a benzamide derivative that modulates dopamine receptor activity could indirectly influence glutamatergic neurotransmission.

The potential downstream signaling events modulated by this compound are summarized in the table below.

| Receptor/Enzyme | Primary Effect | Secondary Messenger | Key Downstream Effectors | Potential Cellular Outcome |

| D2-like Dopamine Receptor | Inhibition of adenylyl cyclase | ↓ cAMP | PKA, DARPP-32, PP1 | Altered neuronal excitability, changes in gene expression |

| Adenylyl Cyclase | Inhibition | ↓ cAMP | PKA | Reduced phosphorylation of downstream targets |

| Protein Kinase A (PKA) | Decreased activity | - | DARPP-32, Glutamate Receptors, Transcription Factors | Modulation of synaptic plasticity and gene transcription |

Protein-Protein Interaction (PPI) Modulation

The benzamide scaffold has emerged as a versatile framework for the design of molecules that can modulate protein-protein interactions (PPIs). nyu.edu PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can disrupt or stabilize these interactions are therefore of significant therapeutic interest.

One area where benzamide derivatives have shown promise is in the inhibition of bacterial cell division. The filamentous temperature-sensitive protein Z (FtsZ) is a key bacterial protein that assembles into a ring structure at the site of cell division. nih.gov Inhibition of FtsZ polymerization disrupts this process and leads to bacterial cell death. Certain benzamide derivatives have been identified as inhibitors of FtsZ, and it is believed that they bind to a specific site on the protein, thereby interfering with its ability to polymerize. mdpi.com The 2,6-difluorobenzamide (B103285) moiety, in particular, has been shown to form crucial hydrogen bonds within the FtsZ binding pocket. mdpi.com

Another example of PPI modulation by benzamide derivatives is in the context of cancer therapy. The androgen receptor (AR) is a key driver of prostate cancer, and its activity is dependent on interactions with coactivator proteins. Bis-benzamide derivatives have been developed that can inhibit the interaction between the AR and its coactivators, thereby blocking AR-mediated gene transcription and inhibiting the growth of prostate cancer cells.

| PPI Target Class | Example Protein | Mechanism of Modulation | Potential Therapeutic Application |

| Bacterial Cell Division | FtsZ | Inhibition of protein polymerization | Antibacterial agents |

| Nuclear Receptor-Coactivator | Androgen Receptor (AR) | Disruption of coactivator binding | Anticancer therapy (Prostate Cancer) |

Structure-Activity Relationship (SAR) Derivations Guiding Future Design of this compound Analogs

The biological activity of a molecule is intrinsically linked to its chemical structure. By systematically modifying different parts of the this compound scaffold, it is possible to derive structure-activity relationships (SAR) that can guide the design of future analogs with improved potency, selectivity, and pharmacokinetic properties.

The presence and position of halogen atoms on an aromatic ring can have a profound impact on the biological activity of a compound. nih.gov In this compound, the benzamide ring is substituted with both a bromine and a chlorine atom. These substitutions can influence the molecule's properties in several ways:

Lipophilicity: Halogens are lipophilic, and their addition to a molecule generally increases its ability to cross cell membranes. The specific contribution to lipophilicity depends on the type of halogen, with iodine being the most lipophilic and fluorine the least. The increased lipophilicity conferred by the bromo and chloro groups could enhance the oral bioavailability and cell permeability of the compound.

Electronic Effects: Halogens are electronegative and exert an electron-withdrawing inductive effect. This can alter the acidity of nearby protons and the reactivity of the aromatic ring. These electronic perturbations can influence how the molecule interacts with its biological target.

Halogen Bonding: Halogen atoms can participate in a type of non-covalent interaction known as halogen bonding. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on another molecule, such as a lone pair of electrons on an oxygen or nitrogen atom in a protein. Halogen bonds can contribute significantly to the binding affinity of a ligand for its target.

Systematic replacement of the bromo and chloro groups with other halogens or with non-halogen substituents would be a key step in elucidating the SAR for this part of the molecule.

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Influence on Lipophilicity |

| Fluorine | 1.47 | 3.98 | Moderate |

| Chlorine | 1.75 | 3.16 | High |

| Bromine | 1.85 | 2.96 | Very High |

| Iodine | 1.98 | 2.66 | Extremely High |

The pyridine (B92270) ring is a common structural motif in many pharmaceuticals and is often considered a "privileged scaffold" in medicinal chemistry. Its presence in this compound is likely to be a key determinant of its biological activity. The pyridinylmethyl moiety can contribute to target recognition and potency in several ways:

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and can form interactions with hydrogen bond donors in a protein binding site, such as the amide protons of the peptide backbone or the side chains of amino acids like asparagine and glutamine.

Aromatic Interactions: The pyridine ring can engage in various aromatic interactions, including π-π stacking with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues (e.g., lysine, arginine).

Solubility: The nitrogen atom in the pyridine ring can be protonated at physiological pH, which can increase the water solubility of the compound. This can be an important factor for its pharmacokinetic properties.

Bioisosterism: The pyridine ring can act as a bioisostere for other aromatic rings, such as a phenyl ring. However, the presence of the nitrogen atom introduces a dipole moment and alters the electronic properties of the ring, which can lead to different binding interactions and improved selectivity for a particular target. The position of the nitrogen atom within the ring is also critical, and the 3-pyridyl isomer will have a different vector for hydrogen bonding and dipole interactions compared to the 2- or 4-pyridyl isomers.

The exploration of other pyridine isomers and the replacement of the pyridine ring with other heterocyclic or aromatic systems would be crucial for understanding its role in target recognition. nih.gov

The amide bond is a central feature of the this compound structure, linking the halogenated benzoyl group to the pyridinylmethyl moiety. While often considered a stable and rigid linker, modifications to the amide bond and its surrounding atoms can significantly impact molecular recognition and biological activity.

Conformational Rigidity: The amide bond has partial double bond character, which restricts rotation and imparts a degree of planarity to the molecule. This conformational rigidity can be advantageous for binding to a target, as it reduces the entropic penalty of binding.

Hydrogen Bonding: The amide group itself is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). These interactions are often critical for anchoring a ligand into its binding site.

Linker Length and Flexibility: The length and flexibility of the linker between the benzamide and the pyridine ring can be altered. For example, inserting additional methylene (B1212753) groups between the amide and the pyridine ring would increase the flexibility and the distance between the two aromatic systems. This could allow the molecule to access different binding modes or interact with different sub-pockets of a receptor. rsc.org

Amide Bond Isosteres: The amide bond can be replaced with other chemical groups that mimic its size and electronic properties but have different stabilities or conformational preferences. Examples of amide bond isosteres include esters, reverse amides, and various heterocyclic rings. The introduction of such modifications can lead to compounds with altered metabolic stability and different biological activity profiles.

Systematic modifications of the linker region, including changes in length, rigidity, and the introduction of amide isosteres, would provide valuable insights into the optimal presentation of the key pharmacophoric elements for target engagement.

Advanced Analytical Methodologies for Research and Development of 5 Bromo 2 Chloro N Pyridin 3 Ylmethyl Benzamide

Chromatographic Techniques for Purity, Impurity Profiling, and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating and quantifying 5-bromo-2-chloro-N-(pyridin-3-ylmethyl)benzamide from its synthetic intermediates, degradation products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and for quantitative analysis of non-volatile and thermally unstable compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated.

Method Development: A C18 column is often the stationary phase of choice due to its hydrophobicity, which is suitable for retaining the aromatic structure of the analyte. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is generally preferred for impurity profiling to ensure the separation of compounds with a wide range of polarities. Detection is typically performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance, determined by UV-Vis spectrophotometry.

Purity and Quantitative Analysis: For purity assessment, the peak area of this compound is compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. Given the relatively low volatility of this compound, GC-MS is more suited for analyzing its potential volatile impurities rather than the compound itself, unless derivatization is employed to increase its volatility.

Impurity Profiling: For impurity profiling, a GC-MS method would involve a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polar phase). The mass spectrometer serves as a highly selective and sensitive detector, providing structural information about the separated impurities based on their mass spectra. This is crucial for identifying unknown impurities.

Table 2: Representative GC-MS Conditions for Volatile Impurity Profiling

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (5 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-500 amu |

Spectrophotometric and Fluorometric Assays for In Vitro Studies

Spectrophotometric and fluorometric assays are valuable for in vitro studies due to their simplicity, sensitivity, and high-throughput capabilities.

UV-Visible spectrophotometry can be used to determine the concentration of this compound in solution by measuring its absorbance at a specific wavelength. The presence of aromatic rings and heteroatoms in the molecule results in characteristic UV absorption maxima. The relationship between absorbance and concentration is described by the Beer-Lambert law.

Assay Principle: A solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared, and its UV-Vis spectrum is recorded. The wavelength of maximum absorbance (λmax) is identified and used for quantitative measurements.

Fluorometric assays offer higher sensitivity and selectivity compared to spectrophotometry. The pyridine (B92270) moiety in this compound can exhibit native fluorescence or can be derivatized to produce a fluorescent product. nih.gov The fluorescence intensity is directly proportional to the concentration of the compound over a certain range.

Assay Principle: The compound is excited with light at its excitation wavelength, and the emitted light is measured at its emission wavelength. The development of a fluorometric assay would involve determining the optimal excitation and emission wavelengths and investigating the influence of pH and solvent on the fluorescence signal.

Table 3: Spectroscopic Properties for In Vitro Assays

| Parameter | Spectrophotometric Assay | Fluorometric Assay |

| Principle | UV Absorbance | Fluorescence Emission |

| Typical λmax (Absorbance) | ~260-280 nm (estimated) | - |

| Excitation Wavelength (λex) | - | ~300-350 nm (estimated) nih.gov |

| Emission Wavelength (λem) | - | ~380-450 nm (estimated) nih.gov |

| Linear Range | µg/mL to mg/mL | ng/mL to µg/mL |

Development of Bioanalytical Methods for In Vitro Stability and Metabolism Studies

Bioanalytical methods are crucial for evaluating the stability of this compound in biological matrices and for investigating its metabolic fate in vitro. These studies are typically performed using liver microsomes or hepatocytes.

In Vitro Stability: The stability of the compound is assessed by incubating it with a biological matrix (e.g., liver microsomes fortified with NADPH) over time. Samples are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then determined using a validated bioanalytical method, typically LC-MS/MS. The disappearance of the parent compound over time provides an indication of its metabolic stability.

Metabolism Studies: To identify potential metabolites, the compound is incubated with liver microsomes or hepatocytes. The resulting mixture is analyzed by LC-MS/MS. The mass spectrometer is used to detect and identify potential metabolic products based on their mass-to-charge ratios and fragmentation patterns. Common metabolic pathways for a molecule like this compound could include hydroxylation of the aromatic rings, N-dealkylation, or oxidation of the pyridine ring.

A robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for these studies due to its high selectivity and sensitivity, which are necessary for analyzing complex biological samples.

Table 4: Key Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Description |

| Sample Preparation | Protein precipitation followed by centrifugation and/or solid-phase extraction. |

| Chromatography | RP-HPLC with a fast gradient to ensure rapid analysis. |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is likely suitable. |

| Mass Spectrometry | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for the parent compound and any identified metabolites. |

| Internal Standard | A stable isotope-labeled analog of the analyte is preferred for accurate quantification. |

Broader Implications and Future Directions in Benzamide Based Chemical Research

Positioning of 5-bromo-2-chloro-N-(pyridin-3-ylmethyl)benzamide within the Landscape of Benzamide (B126) Research

The benzamide moiety is a versatile pharmacophore found in a wide array of therapeutic agents, including antipsychotics, antiemetics, and more recently, targeted anticancer therapies. pmarketresearch.comwalshmedicalmedia.com The significance of the benzamide scaffold lies in its ability to form key hydrogen bonds with biological targets and to serve as a stable anchor for diverse chemical substitutions that can modulate pharmacological activity, selectivity, and pharmacokinetic properties. researchgate.net

The specific compound, this compound, exemplifies a modern approach to medicinal chemistry where a core scaffold is strategically decorated with multiple functional groups to explore and optimize biological activity. Its key structural features position it at the intersection of several established research avenues:

Halogenated Benzamides: The presence of both bromo and chloro substituents on the benzoyl ring is a common strategy in drug design. Halogens can alter the electronic properties of the ring and enhance binding affinity through halogen bonding, a non-covalent interaction with biological targets. They also often increase lipophilicity, which can influence cell permeability and metabolic stability. mdpi.com Research on other bromo- and chloro-substituted benzamides has highlighted their potential as anticonvulsants and antimicrobial agents. walshmedicalmedia.comresearchgate.net

N-Arylmethyl Benzamides: The N-(pyridin-3-ylmethyl) group introduces a heterocyclic element, the pyridine (B92270) ring, which can engage in various interactions such as hydrogen bonding (via the nitrogen atom) and π-stacking. This moiety is frequently used to target specific receptor pockets and improve solubility. Derivatives of N-benzylbenzamides and related structures have been investigated for a range of activities, including as antitumor agents. researchgate.net

Multi-Target Directed Ligands: The combination of a di-halogenated phenyl ring and a pyridine-containing side chain creates a molecule with diverse interaction points. This complexity suggests its potential as a multi-target agent, a strategy of growing interest for treating complex diseases like cancer and neurodegenerative disorders. mdpi.com

Thus, this compound is not an isolated entity but a representative of a rational design approach aimed at creating potent and selective modulators of biological function by combining proven pharmacophoric elements.

Identification of Novel Molecular Targets and Therapeutic Concepts Stemming from this compound Research

While direct biological data for this compound is not extensively documented in public literature, its structural components suggest several plausible molecular targets and therapeutic applications based on research into analogous compounds. The benzamide scaffold is known to interact with a wide variety of biological targets. walshmedicalmedia.com

Enzyme Inhibition: Benzamide derivatives have been successfully developed as inhibitors of various enzymes. For instance, substituted benzamides have shown potent inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com Others act as glucokinase activators for diabetes treatment or inhibit the bacterial cell division protein FtsZ, presenting a novel antibiotic strategy. mdpi.comnih.gov The specific substitutions on this compound could tailor its binding for such enzyme active sites.

Receptor Modulation: A significant class of benzamide-containing drugs functions by modulating G-protein coupled receptors (GPCRs). Many antipsychotics are antagonists of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. walshmedicalmedia.com The pyridine moiety, in particular, is a common feature in ligands designed for neurological targets. The N-[(3S)-l-benzylpyrrolidin-3-yl]-(2-thienyl) benzamides, for example, bind with high affinity to human D4 and 5-HT2A receptors. walshmedicalmedia.com

Kinase Inhibition: More recently, complex benzamides have emerged as potent kinase inhibitors for cancer therapy. Imatinib, a cornerstone of chronic myelogenous leukemia treatment, features a complex N-phenyl-benzamide structure. mdpi.com The discovery of N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7) further underscores the potential for this scaffold in oncology and other diseases driven by kinase activity. nih.govbohrium.com

Research stemming from this specific scaffold would involve screening it against libraries of kinases, GPCRs, and enzymes to identify its primary molecular targets, which could, in turn, unveil novel therapeutic concepts for various diseases.

Rational Design Principles for Next-Generation Benzamide Analogues with Enhanced Molecular Properties

The structure of this compound serves as a template for rational design, where systematic modifications are made to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Structure-activity relationship (SAR) studies are central to this process. drugdesign.org

Key principles for designing next-generation analogues include:

Modification of the Benzoyl Ring:

Halogen Substitution: The position and nature of the halogen atoms can be varied. For example, replacing bromine with fluorine could alter binding interactions and metabolic stability. acs.org SAR studies on other benzamides have shown that the placement of electron-withdrawing groups can be crucial for activity. researchgate.net

Other Substituents: Introducing electron-donating groups (e.g., methoxy) or hydrogen-bond donors/acceptors could fundamentally change the molecule's interaction profile and target specificity. nih.gov

Alteration of the N-Alkyl/Aryl Side Chain:

Pyridine Isomers: Moving the nitrogen within the pyridine ring (e.g., to the 2- or 4-position) would change the vector of potential hydrogen bonds and could drastically affect target engagement.

Linker Modification: The methylene (B1212753) linker (-CH2-) between the amide and the pyridine ring could be lengthened, shortened, or made more rigid to optimize the orientation of the pyridine ring within a binding pocket.

Scaffold Hopping: The pyridine ring could be replaced with other heterocycles (e.g., thiophene, pyrazole, isoxazole) to explore new chemical space and intellectual property while retaining key binding interactions. smolecule.com

A systematic approach, combining chemical synthesis with biological evaluation, would allow researchers to build a detailed SAR map, guiding the optimization of this scaffold toward a clinical candidate with superior molecular properties.

Integration of Cheminformatics, Artificial Intelligence, and Machine Learning in Benzamide Discovery

Modern drug discovery, particularly for scaffolds like benzamides, heavily relies on computational tools to accelerate progress and reduce costs. nih.gov Cheminformatics, artificial intelligence (AI), and machine learning (ML) are integrated throughout the discovery pipeline.

Target Identification and Virtual Screening: For a novel compound like this compound, computational methods can predict potential biological targets. Molecular docking simulations can assess the binding of the compound to the 3D structures of thousands of proteins, prioritizing those with the best-predicted binding affinity for laboratory testing. mdpi.com Virtual screening of large chemical databases can identify other commercially available compounds with similar structures or predicted properties, rapidly expanding the chemical series. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data for a series of benzamide analogues is generated, 3D-QSAR models can be built. These models create a statistical correlation between the 3D chemical structure of the molecules and their biological activity. nih.gov This allows for the in silico prediction of the potency of newly designed compounds before they are synthesized, helping to prioritize the most promising candidates.

ADME/Toxicity Prediction: AI and ML models, trained on vast datasets of known drugs and chemicals, can predict crucial drug-like properties such as solubility, permeability, metabolic stability, and potential toxicity. nih.gov Applying these models early in the design phase for benzamide analogues helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

The use of these computational approaches transforms drug design from a process of trial and error to a more data-driven, predictive science, enabling the more efficient development of next-generation benzamide-based therapeutics.

Unaddressed Research Questions and Emerging Opportunities for this compound and Related Scaffolds

Despite the rich history of benzamide research, significant questions and opportunities remain, particularly for novel and underexplored structures like this compound.

Unaddressed Research Questions:

Primary Biological Target(s): The most fundamental unanswered question is the specific biological target or targets of this compound. What enzymes, receptors, or ion channels does it interact with, and with what affinity and selectivity?

Therapeutic Potential: What, if any, is the therapeutic potential of this molecular scaffold? Does it exhibit anticancer, antimicrobial, anti-inflammatory, or neuro-modulatory activity in cellular and animal models?

Detailed SAR: What are the detailed structure-activity relationships? How do specific modifications to each part of the molecule—the di-halogenated ring, the amide linker, and the pyridinylmethyl group—impact its biological activity and physical properties?

Mechanism of Action: Assuming a biological activity is identified, what is the precise molecular mechanism by which the compound exerts its effect?

Emerging Opportunities:

High-Throughput Screening: The synthesis of this compound and its subsequent testing in broad, high-throughput phenotypic and target-based screens represents a clear opportunity to uncover novel biological activities.

Fragment-Based Drug Discovery: The individual components of the molecule (e.g., 5-bromo-2-chlorobenzoic acid or 3-(aminomethyl)pyridine) can be used as starting points in fragment-based screening campaigns to build novel inhibitors from the ground up.

New Chemical Probes: If the compound is found to be a potent and selective inhibitor of a specific protein, it could be developed into a chemical probe—a vital tool for academic research to study the biological function of that protein.

Materials Science Applications: The combination of aromatic and heterocyclic rings suggests potential applications beyond medicine. For instance, related structures could be explored for their use in organic electronics or other functional materials. smolecule.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-chloro-N-(pyridin-3-ylmethyl)benzamide, and how can reaction conditions be systematically narrowed?

- Methodological Answer : Synthesis involves multi-step protocols, including halogenation (introducing bromo/chloro groups) and amide coupling. Computational reaction path searches (e.g., quantum chemical calculations) combined with high-throughput experimentation can identify optimal conditions. For example, ICReDD’s approach integrates quantum chemistry and information science to prioritize reaction parameters (e.g., solvent, catalyst), reducing trial-and-error cycles . Key intermediates like pyridinylmethyl derivatives often require protective group strategies to avoid side reactions, as seen in analogous benzamide syntheses .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and bond connectivity, particularly distinguishing pyridine ring protons (δ 7.5–8.5 ppm). Mass spectrometry (GC-MS or LC-MS) verifies molecular weight (e.g., [M+H]+ at m/z 355.5 for C₁₃H₁₁BrClN₂O). High-performance liquid chromatography (HPLC) with UV detection monitors purity (>98%), while X-ray crystallography resolves stereochemical ambiguities in solid-state structures .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies using forced degradation (e.g., 0.1M HCl/NaOH at 40–80°C) identify decomposition pathways. UV-Vis spectroscopy tracks absorbance changes, while LC-MS identifies degradation products (e.g., hydrolysis of the amide bond). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituting bromine with fluorine) impact the compound’s biological activity, and how can structure–activity relationships (SAR) be systematically explored?

- Methodological Answer : Parallel synthesis of analogs (e.g., 5-fluoro-2-chloro derivatives) followed by bioactivity screening (e.g., enzyme inhibition assays) identifies pharmacophore requirements. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while Hammett plots correlate electronic effects of substituents with activity trends. Trifluoromethyl groups in related benzamides enhance metabolic stability, suggesting similar strategies here .

Q. What computational tools are recommended for predicting reaction mechanisms and intermediates during synthesis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states and energy barriers for key steps like amide bond formation. Machine learning platforms (e.g., Chemprop) predict reaction yields based on descriptors like solvent polarity and catalyst electronic properties. ICReDD’s workflow integrates these tools to refine synthetic protocols iteratively .

Q. How can contradictions in experimental data (e.g., conflicting bioassay results across studies) be resolved?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Control for batch-to-batch variability in compound purity via HPLC and elemental analysis. Meta-analyses of published data (e.g., Bayesian statistics) identify confounding variables (e.g., solvent choice in bioassays) .

Q. What reactor designs and separation technologies are optimal for scaling up synthesis while minimizing waste?

- Methodological Answer : Continuous flow reactors enhance heat/mass transfer for exothermic amidation steps, reducing byproducts. Membrane separation (e.g., nanofiltration) isolates intermediates efficiently. Process intensification strategies (e.g., microwave-assisted synthesis) cut reaction times, as demonstrated in similar halogenated benzamide productions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.